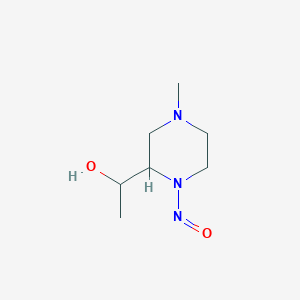

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol

Description

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is a nitroso-functionalized piperazine derivative featuring a hydroxyl group at the ethanol moiety. Its molecular formula is C₇H₁₄N₃O₂, with a molecular weight of 172.21 g/mol. The compound combines a 4-methylpiperazine backbone with a nitroso (-N=O) group at the 1-position and a hydroxyl (-OH) group at the ethanol side chain.

Properties

CAS No. |

50597-38-1 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(4-methyl-1-nitrosopiperazin-2-yl)ethanol |

InChI |

InChI=1S/C7H15N3O2/c1-6(11)7-5-9(2)3-4-10(7)8-12/h6-7,11H,3-5H2,1-2H3 |

InChI Key |

SCMHIIQEDUUUSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(CCN1N=O)C)O |

Origin of Product |

United States |

Chemical Reactions Analysis

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Genotoxicity and Carcinogenicity Studies

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is classified as a genotoxic nitrosamine. Research indicates that nitrosamines can induce mutations and have carcinogenic potential. The compound has been studied for its mutagenic effects in various assays, including the Ames test and host-mediated assays.

Case Study: Mutagenicity Testing

In a study aimed at evaluating the mutagenic properties of 4-Methyl-1-nitrosopiperazine, it was found that this compound exhibited significant mutagenic activity in bacterial strains. The results highlighted the need for careful handling and regulation of nitrosamine compounds due to their potential health risks .

Analytical Methods for Detection

Given the health implications associated with nitrosamines, robust analytical methods are essential for their detection in pharmaceutical products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method has been established for quantifying 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol in pharmaceutical formulations. This method allows for trace-level detection and quantification, which is critical for ensuring the safety of drugs such as Rifampicin that may contain nitrosamine impurities .

Table 1: Summary of Analytical Methods for 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol

| Method | Principle | Application |

|---|---|---|

| LC-MS/MS | Liquid chromatography coupled with mass spectrometry | Detection in pharmaceutical products |

| Ames Test | Bacterial mutagenicity assay | Evaluation of mutagenic potential |

| Host-mediated assay | In vivo testing for mutagenicity | Assessment of carcinogenic risk |

Implications in Drug Development

The presence of nitrosamines like 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol in drug formulations poses significant challenges. Regulatory agencies have set strict limits on the allowable levels of these compounds in pharmaceuticals due to their carcinogenic nature.

Case Study: Rifampicin

Research has shown that 4-Methyl-1-nitrosopiperazine can be present as an impurity in Rifampicin, a first-line treatment for tuberculosis. The detection and quantification of this impurity are crucial for compliance with safety regulations and ensuring patient safety .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol involves its interaction with genetic material. As a genotoxic impurity, it can cause direct or indirect damage to DNA, leading to mutations and potentially cancer . The molecular targets include DNA bases, where it can form adducts and cause structural changes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and its analogs (Table 1):

Key Observations:

- 4-Nitrosopiperazine-1-ethanol : Lacks the 4-methyl group on the piperazine ring, reducing steric hindrance and lipophilicity compared to the target compound. Its lower molecular weight (159.19 vs. 172.21) suggests improved aqueous solubility.

- 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol : Incorporates a phenyl ring, increasing molecular weight (220.31) and aromaticity. The absence of a nitroso group reduces reactivity but enhances stability.

- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol : Features a sulfonyl group (-SO₂CH₃), a strong electron-withdrawing substituent. This increases polarity and metabolic stability compared to the nitroso group, which may participate in redox reactions.

Biological Activity

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, a nitrosamine compound, has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. Nitrosamines are known for their mutagenic and carcinogenic properties, making the study of their biological effects critical for drug safety assessments and public health.

The compound 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol belongs to the class of nitrosamines, characterized by the presence of a nitroso group () attached to a nitrogen atom. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that nitrosamines, including 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, exhibit mutagenic properties. Studies have shown that mononitrosopiperazines can be mutagenic in host-mediated assays, suggesting that this compound may also possess similar activities. The mutagenicity is often assessed using the Ames test, where nitrosamines are evaluated for their ability to induce mutations in bacterial strains .

Genotoxic Effects

Genotoxicity is a major concern with nitrosamines. The compound has been implicated in DNA damage due to its metabolic activation in the liver, leading to the formation of DNA-reactive species. In vitro studies have demonstrated that 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can cause significant DNA adduct formation, which is a precursor to carcinogenesis .

The mechanism by which nitrosamines exert their biological effects is complex and involves metabolic activation. Nitrosamines are typically metabolized by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in mutagenic changes or cell death .

Case Study 1: Detection in Pharmaceuticals

A notable case involved the detection of 1-methyl-4-nitrosopiperazine (MNP), a related nitrosamine, in rifampicin capsules. The study utilized LC-MS/MS methods to quantify MNP levels across multiple batches, revealing contamination levels exceeding regulatory limits. This incident underscores the importance of monitoring nitrosamine impurities in pharmaceutical products due to their potential health risks .

Case Study 2: Regulatory Implications

The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable human carcinogens (Group 2A). This classification has led to increased scrutiny and regulatory actions concerning the presence of nitrosamine impurities in medications. The FDA has established guidelines for acceptable limits of these compounds in pharmaceuticals, emphasizing the need for rigorous testing protocols .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Key Routes :

- Nitrosation of Piperazine Precursors : React 4-methylpiperazine derivatives with nitrosating agents (e.g., NaNO₂/HCl) under controlled pH (4–6) to avoid over-nitrosation .

- Hydroxyl Group Introduction : Post-nitrosation, introduce the ethanol moiety via nucleophilic substitution using ethylene oxide or epoxide derivatives in anhydrous THF .

- Optimization Factors :

- Temperature: Nitrosation at 0–5°C minimizes side reactions (e.g., dimerization) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield Data: Typical yields range from 45–65%; purity >95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Methodological Answer:

- Common Contradictions :

- Ambiguity in nitroso group positioning (C-1 vs. C-2 of piperazine ring) due to tautomerism .

- Overlapping signals for ethanol methyl and piperazine methyl groups in -NMR .

- Resolution Strategies :

- 2D NMR (HSQC, HMBC) : Assign NOE correlations to confirm spatial proximity of nitroso and ethanol groups .

- X-ray Crystallography : Resolve tautomeric forms; piperazine ring puckering angles (~30°) indicate preferred nitroso orientation .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict chemical shifts within 0.1 ppm of experimental data .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

-

Primary Techniques :

Method Parameters Acceptance Criteria HPLC C18 column, 0.1% TFA in H₂O/MeCN (70:30 → 20:80) Purity ≥95% (λ = 254 nm) LC-MS ESI+ mode, m/z 216.1 [M+H] Confirm molecular ion and absence of dimers FT-IR Nitroso stretch: 1480–1520 cm⁻¹; ethanol O-H: 3300–3500 cm⁻¹ No residual amine (N-H ~3400 cm⁻¹)

Advanced: How do steric and electronic effects influence the compound’s reactivity in biological assays?

Methodological Answer:

- Steric Effects :

- The 4-methyl group on piperazine restricts rotation, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Ethanol moiety enhances solubility but may reduce membrane permeability (logP ~1.2) .

- Electronic Effects :

Basic: What safety protocols are essential for handling nitrosamine derivatives?

Methodological Answer:

- Hazard Mitigation :

- Emergency Measures :

Advanced: How can SAR studies optimize bioactivity while minimizing toxicity?

Methodological Answer:

- Design Principles :

- Toxicity Screening :

Basic: What solvents and storage conditions preserve stability?

Methodological Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) Stability (25°C) DMSO 50 >6 months (desiccated) Ethanol 120 3 months (avoid light) Water 8 <1 week (pH 7.4 buffer) -

Storage : −20°C in amber vials under argon; monitor for nitroso decomposition via weekly HPLC .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.